Cas no 1263045-62-0 (Fmoc-amcp-oh)
Fmoc-amcp-oh Chemical and Physical Properties
Names and Identifiers
-
- Fmoc-amcp-oh
- 1-({[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}methyl)cyclopropaneca rboxylic acid
- 1-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)cyclopropane-1-carboxylic acid
- 1263045-62-0
- 1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropane-1-carboxylic acid
- E70697
- AKOS017414992
- S-1263045-62-0
- Z1496198035
- 1-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)cyclopropanecarboxylic acid
- 1-(9-Fluorenylmethyloxycarbonylamino-methyl)-cyclopropyl-1-carboxylic acid
- Fmoc-ACPA
- 1-(9-fluorenylmethyloxycarbonyl-aminomethyl)-cyclopropyl-1-carboxylic acid, AldrichCPR
- 1-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)cyclopropanecarboxylicacid
- 1-[(Fmoc-amino)methyl]cyclopropanecarboxylic acid
- AB92009
- SCHEMBL26140008
- 1-(Fmoc-aminomethyl)cyclopropyl-1-carboxylic acid
- 1-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)cyclopropane-1-carboxylic acid
- CS-0216965
- EN300-650688
- 1-[({[(9h-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropane-1-carboxylic acid
- MFCD04973173
- 847-202-2
-
- MDL: MFCD04973173
- Inchi: 1S/C20H19NO4/c22-18(23)20(9-10-20)12-21-19(24)25-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,21,24)(H,22,23)
- InChI Key: FLEXEGCTGAJEAR-UHFFFAOYSA-N
- SMILES: OC(C1(CNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)CC1)=O
Computed Properties
- Exact Mass: 337.13100
- Monoisotopic Mass: 337.13140809g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 25
- Rotatable Bond Count: 7
- Complexity: 508
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 75.6Ų
Experimental Properties
- Density: 1.324±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Almost insoluble (0.015 g/l) (25 º C),
- PSA: 79.12000
- LogP: 3.59430
Fmoc-amcp-oh Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Fmoc-amcp-oh Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F603545-25mg |
Fmoc-amcp-oh |
1263045-62-0 | 25mg |
$64.00 | 2023-05-18 | ||
| TRC | F603545-50mg |
Fmoc-amcp-oh |
1263045-62-0 | 50mg |
$92.00 | 2023-05-18 | ||
| TRC | F603545-100mg |
Fmoc-amcp-oh |
1263045-62-0 | 100mg |
$144.00 | 2023-05-18 | ||
| TRC | F603545-250mg |
Fmoc-amcp-oh |
1263045-62-0 | 250mg |
$253.00 | 2023-05-18 | ||
| Chemenu | CM314059-5g |
1-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)cyclopropanecarboxylic acid |
1263045-62-0 | 95% | 5g |
$746 | 2021-06-09 | |
| Chemenu | CM314059-5g |
1-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)cyclopropanecarboxylic acid |
1263045-62-0 | 95% | 5g |
$*** | 2023-03-30 | |
| eNovation Chemicals LLC | Y1233878-100mg |
FMOC-AMCP-OH |
1263045-62-0 | 99% (HPLC) | 100mg |
$100 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1233878-250mg |
FMOC-AMCP-OH |
1263045-62-0 | 99% (HPLC) | 250mg |
$160 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1233878-1g |
FMOC-AMCP-OH |
1263045-62-0 | 99% (HPLC) | 1g |
$220 | 2024-06-07 | |
| abcr | AB155403-1 g |
1-(9-Fluorenylmethyloxycarbonylamino-methyl)-cyclopropyl-1-carboxylic acid; 99% |
1263045-62-0 | 1g |
€152.00 | 2023-05-08 |
Fmoc-amcp-oh Suppliers
Fmoc-amcp-oh Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on Fmoc-amcp-oh
Comprehensive Guide to Fmoc-amcp-oh (CAS No. 1263045-62-0): Properties, Applications, and Market Insights
Fmoc-amcp-oh (CAS No. 1263045-62-0) is a specialized Fmoc-protected amino acid derivative widely used in peptide synthesis and pharmaceutical research. This compound plays a crucial role in solid-phase peptide synthesis (SPPS), offering unique advantages in terms of stability and reactivity. As the demand for peptide-based therapeutics continues to rise, understanding the properties and applications of Fmoc-amcp-oh becomes increasingly important for researchers and industry professionals.
The chemical structure of Fmoc-amcp-oh features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is essential for temporary protection of the amino group during peptide synthesis. This protection strategy allows for selective deprotection under mild basic conditions, making it compatible with a wide range of peptide sequences. The amcp-oh moiety in this compound provides specific functional characteristics that enhance its utility in creating modified peptide structures.
One of the most significant applications of Fmoc-amcp-oh is in the development of peptide drugs and bioconjugates. With the growing interest in peptide therapeutics for treating various diseases, including metabolic disorders and cancers, this compound has gained attention in pharmaceutical research. Its ability to introduce specific modifications into peptide chains makes it valuable for creating analogs with improved pharmacokinetic properties.
Recent advancements in peptide synthesis techniques have highlighted the importance of high-quality building blocks like Fmoc-amcp-oh. Researchers are particularly interested in how this compound can contribute to the development of stable peptide formulations and targeted drug delivery systems. These applications align with current trends in personalized medicine and precision therapeutics.
The synthesis and handling of Fmoc-amcp-oh require specific conditions to maintain its stability and reactivity. Proper storage at controlled temperatures and protection from moisture are essential for preserving the compound's integrity. These handling requirements are similar to those for other Fmoc-protected amino acid derivatives, making it familiar to researchers experienced in peptide chemistry.
Market analysis indicates growing demand for Fmoc-amcp-oh and related peptide synthesis reagents. This trend reflects the expanding peptide therapeutics market, which is projected to experience significant growth in the coming years. Pharmaceutical companies and research institutions are increasingly sourcing high-quality peptide building blocks to support their drug discovery programs.
Quality control is paramount when working with Fmoc-amcp-oh in research and production settings. Analytical techniques such as HPLC and mass spectrometry are typically employed to verify the purity and identity of the compound. These quality assurance measures ensure reliable results in peptide synthesis applications and maintain consistency across batches.
The versatility of Fmoc-amcp-oh extends beyond traditional peptide synthesis. Researchers are exploring its use in creating peptide-based materials and biomaterials for various applications. These innovative uses demonstrate the compound's potential to contribute to advancements in multiple scientific disciplines beyond pharmaceutical development.
Environmental considerations are becoming increasingly important in chemical research, and Fmoc-amcp-oh aligns with green chemistry principles when used appropriately. The compound's efficient incorporation into peptide chains minimizes waste generation, and its protecting group can be removed under relatively mild conditions, reducing the environmental impact compared to some alternative protecting strategies.
For researchers new to working with Fmoc-amcp-oh, understanding its solubility characteristics is crucial. The compound typically shows good solubility in common organic solvents used in peptide synthesis, such as DMF and NMP, while being less soluble in aqueous solutions. This property profile facilitates its use in standard SPPS protocols while allowing for efficient washing steps during resin-based synthesis.
The future outlook for Fmoc-amcp-oh appears promising as peptide therapeutics continue to gain traction in the pharmaceutical industry. Ongoing research into modified peptides and peptide-drug conjugates is likely to sustain demand for this and related Fmoc-protected amino acid derivatives. Additionally, advancements in automated peptide synthesis technologies may further increase the utilization of such building blocks.
When sourcing Fmoc-amcp-oh, researchers should pay attention to supplier reliability and certificate of analysis documentation. Reputable suppliers typically provide comprehensive characterization data, including purity assessments by HPLC and confirmation of molecular structure. These quality indicators are essential for ensuring successful outcomes in sensitive peptide synthesis applications.
In conclusion, Fmoc-amcp-oh (CAS No. 1263045-62-0) represents a valuable tool in modern peptide science with diverse applications in drug discovery and biomaterials development. Its unique properties as a Fmoc-protected amino acid derivative make it indispensable for researchers working on innovative peptide-based solutions. As the field of peptide therapeutics continues to evolve, compounds like Fmoc-amcp-oh will remain at the forefront of scientific advancement and therapeutic innovation.
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